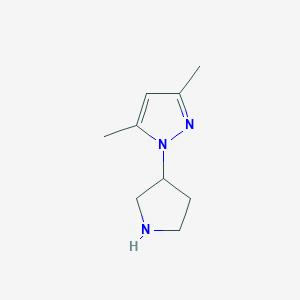![molecular formula C14H17N3S B1419360 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1040631-43-3](/img/structure/B1419360.png)
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
Overview
Description
“1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine” is a compound with the molecular formula C13H15N3S . It is a member of the thiazole family, which are heterocyclic compounds that have been of interest in the field of chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of “1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine” consists of a thiazole ring attached to a phenyl group and a piperazine ring . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .
Chemical Reactions Analysis
Thiazole compounds, including “1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine”, can participate in various chemical reactions due to the presence of sulfur and nitrogen in the thiazole ring . These reactions can include donor-acceptor, nucleophilic, and oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine” include a molecular weight of 245.35 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .
Scientific Research Applications
Anticancer Applications
- Polyfunctional Substituted 1,3-Thiazoles in Cancer Treatment : A study explored the anticancer activity of compounds including those with a piperazine substituent on the 1,3-thiazole cycle. These compounds were tested in vitro on various cancer cell lines, demonstrating effectiveness in inhibiting cancer cell growth. The research highlighted compounds such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine showing significant anticancer properties (Turov, 2020).
Antidepressant and Anxiolytic Properties
- Novel Derivatives with Antidepressant and Anxiolytic Effects : Research on novel derivatives of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine revealed their potential in treating depression and anxiety. Compounds synthesized in this study showed significant antidepressant and anxiolytic activities in animal models, indicating the therapeutic potential of these derivatives in mental health treatment (Kumar et al., 2017).
Antimicrobial Activity
- Thiazolidinone Derivatives Against Bacteria and Fungi : A study synthesized novel thiazolidinone derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The research demonstrates the potential of these compounds as effective antimicrobial agents (Patel et al., 2012).
Anti-Inflammatory Activity
- Compounds with Anti-Inflammatory Effects : Research into 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds revealed significant anti-inflammatory properties. These compounds were tested in vitro and in vivo, showing potential as anti-inflammatory agents (Ahmed et al., 2017).
Bacterial Biofilm and MurB Inhibitors
- Bis(pyrazole-benzofuran) Hybrids as Biofilm Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers demonstrated potent antibacterial efficacy and biofilm inhibition activities. This research underscores the potential of these compounds in targeting bacterial biofilms and MurB enzyme, which is vital in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Antipsychotic Evaluation
- Aryl Piperazine Derivatives in Antipsychotic Treatment : A study on the synthesis of aryl piperazine derivatives aimed to evaluate their potential as antipsychotic agents. This research contributes to the understanding of aryl piperazine as a key component in drug discovery for psychiatric disorders (Bari et al., 2019).
properties
IUPAC Name |
4-phenyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)13-11-18-14(16-13)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGCAPAMGVUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



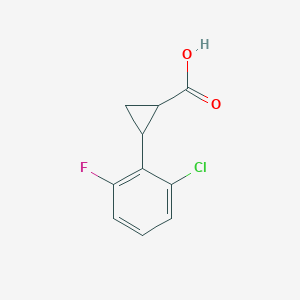
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)
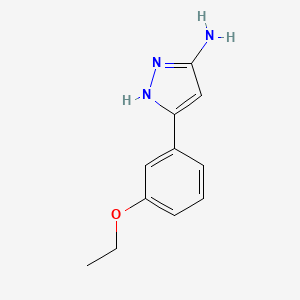
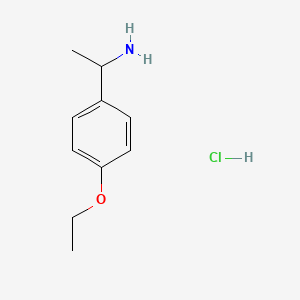
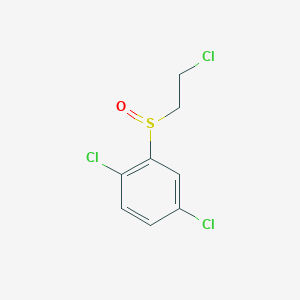
![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
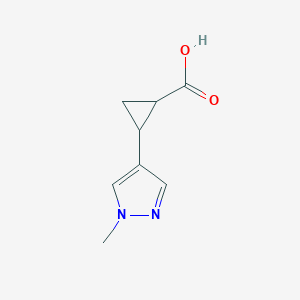
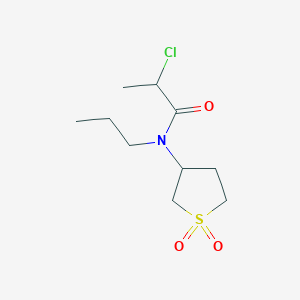
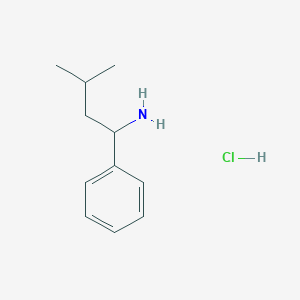
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
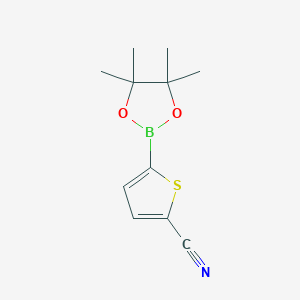
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
